molecular formula C18H21N5O2 B2495584 N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide CAS No. 921897-00-9

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide

Cat. No. B2495584
CAS RN: 921897-00-9
M. Wt: 339.399
InChI Key: QKMPLGOJEFRKQB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused to a pyrimidine ring .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives possess anti-inflammatory and analgesic effects. Notably:

Antidiabetic Applications

Indole derivatives have been explored for their antidiabetic effects. While specific data on our compound are lacking, its indole scaffold warrants investigation in this context.

Future Directions

The future research directions for this compound could involve further investigation of its potential biological activities, such as its potential as a CDK inhibitor . Additionally, the synthesis process could be optimized, and its physical and chemical properties could be studied in more detail.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of the pyrazolo[3,4-d]pyrimidine ring system , which is known to interact with various biological targets.

Mode of Action

As a derivative of the pyrazolo[3,4-d]pyrimidine ring system , it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding and hydrophobic interactions

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Pyrazolo[3,4-d]pyrimidine derivatives have been found to possess various biological activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Propanamide, a related compound, has a boiling point of 486.2 K , suggesting that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the biological activities of related compounds , it is likely that this compound has significant effects at the molecular and cellular level.

properties

IUPAC Name

N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-3-16(24)19-7-8-23-17-15(10-21-23)18(25)22(12-20-17)11-14-6-4-5-13(2)9-14/h4-6,9-10,12H,3,7-8,11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMPLGOJEFRKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide

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